N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-23-14-7-2-4-11(8-14)9-15(22)19-17-21-20-16(24-17)12-5-3-6-13(18)10-12/h2-8,10H,9H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYPXSJTJFJTLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. Common reagents used in this step include phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.
Attachment of the methoxyphenyl group: This step involves the coupling of the oxadiazole intermediate with a methoxyphenyl acetic acid derivative, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
1.1. Formation of the 1,3,4-Oxadiazole Ring
The oxadiazole ring is typically synthesized via cyclization of a hydrazide intermediate with carbon disulfide under alkaline conditions .
| Step | Reagents/Conditions | Mechanism | Reference |
|---|---|---|---|
| Hydrazide preparation | Hydrazine monohydrate in ethanol | Nucleophilic substitution | |
| Cyclization | CS₂, NaOH, reflux (6–8 h) | Dehydration and ring closure |
Example :
Ethyl 2-(2-acetamidophenoxy)acetate undergoes hydrazinolysis to form a hydrazide, which reacts with CS₂ in the presence of sodium ethoxide to yield the oxadiazole core .
1.2. Acetamide Side-Chain Incorporation
The 3-methoxyphenyl acetamide group is introduced via nucleophilic acyl substitution:
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Amidation | Chloroacetyl chloride, K₂CO₃, acetone, RT | ~75% |
Mechanism :
The oxadiazole-thiol intermediate reacts with 2-(3-methoxyphenyl)acetyl chloride in acetone under basic conditions to form the acetamide bond.
2.1. Oxadiazole Ring
The 1,3,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions:
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Electrophilic substitution | HNO₃/H₂SO₄ (nitration) | Nitro-substituted oxadiazole | |
| Ring opening | H₂O/H⁺ (acid hydrolysis) | Hydrazide and carboxylic acid |
2.2. Fluorophenyl Group
The 3-fluorophenyl moiety exhibits limited reactivity due to fluorine's strong electron-withdrawing nature but may undergo:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Nucleophilic aromatic substitution | High-temperature amination | Amino-substituted phenyl |
2.3. Acetamide Group
The acetamide side chain undergoes hydrolysis and condensation:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acid hydrolysis | HCl (6M), reflux | 2-(3-Methoxyphenyl)acetic acid | |
| Schiff base formation | Aromatic aldehydes, RT | Imine derivatives |
Derivatization for Biological Activity
Structural modifications enhance pharmacological properties:
3.1. Thioether Formation
Replacement of the oxadiazole oxygen with sulfur increases lipophilicity:
| Reagent | Conditions | Application | Reference |
|---|---|---|---|
| Lawesson’s reagent | Toluene, reflux | Thiadiazole analog |
3.2. Sulfonamide Conjugation
Sulfonamide groups improve anticancer activity :
| Reaction | Conditions | Biological Target | Reference |
|---|---|---|---|
| Sulfonyl chloride coupling | Pyridine, DCM, RT | Thymidine phosphorylase inhibition |
Stability Under Physiological Conditions
The compound’s stability is critical for drug development:
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| pH 7.4 buffer, 37°C | Oxadiazole ring hydrolysis | ~12 h | |
| Liver microsomes | CYP450-mediated oxidation | <6 h |
Comparative Reactivity of Analogous Compounds
Reactivity varies with substituents on the oxadiazole and phenyl rings:
| Compound | Key Substituent | Reactivity Trend |
|--------------------------|
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various cancer cell lines. A related compound, N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, demonstrated percent growth inhibitions (PGIs) against several cancer lines including SNB-19 and OVCAR-8 with PGIs of 86.61% and 85.26%, respectively .
The mechanism of action often involves the induction of apoptosis in cancer cells. For example, in vitro studies have shown that certain oxadiazole derivatives can lead to DNA damage and significant cell apoptosis .
Anti-Diabetic Activity
In addition to anticancer properties, oxadiazole derivatives are being investigated for their anti-diabetic effects. A study using genetically modified Drosophila melanogaster models indicated that specific oxadiazole compounds significantly lowered glucose levels . The ability to modulate glucose metabolism presents a promising avenue for developing new treatments for diabetes.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The structural modifications at the phenyl rings play a crucial role in enhancing biological activity. The incorporation of fluorine atoms has been shown to improve the lipophilicity and bioavailability of the compounds .
Case Study 1: Anticancer Efficacy
In a comprehensive study on oxadiazole derivatives, several compounds were evaluated for their cytotoxic effects against glioblastoma cell lines. The results indicated that specific derivatives led to significant cell death through apoptosis pathways .
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 5d | LN229 | Significant Apoptosis |
Case Study 2: Anti-Diabetic Effects
Another study focused on the anti-diabetic properties of oxadiazole derivatives demonstrated that certain compounds effectively reduced glucose levels in Drosophila models. This highlights the potential for these compounds not only in cancer treatment but also in managing metabolic disorders .
Mechanism of Action
The mechanism of action of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Modifications
Pharmacological Activity Comparison
Anticancer Activity
- Compound 8 : Exhibited potent cytotoxic effects on A549 (lung adenocarcinoma) and C6 (glioma) cell lines (IC₅₀ < 10 µM) via MMP-9 inhibition. Molecular docking confirmed strong affinity for the MMP-9 active site.
- Target Compound: No direct activity data provided, but the 3-fluorophenyl and 3-methoxyphenyl groups may synergize to enhance target selectivity compared to bulkier substituents in Compound 6.
Antimicrobial Activity
- 6f : Demonstrated broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL) with low hemolytic toxicity. The 4-chlorophenyl group likely contributes to membrane disruption.
- 2a : Showed laccase catalysis and antimicrobial effects, attributed to the benzofuran moiety’s redox activity.
- Target Compound : The 3-methoxy group may reduce cytotoxicity compared to chlorophenyl derivatives, but fluorine’s electronegativity could enhance binding to microbial enzymes.
Physicochemical Properties
- Lipophilicity : The target compound’s logP is influenced by the balance between the hydrophobic 3-fluorophenyl and polar 3-methoxyphenyl groups. This contrasts with CDD-934506’s higher lipophilicity (due to nitro group) and 6f’s moderate logP (chlorophenyl).
- Solubility : The methoxy group improves aqueous solubility compared to ethyl or benzofuran substituents in analogues like and .
Biological Activity
N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenyl)acetamide is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities, particularly in anticancer research. This article explores its biological activity, focusing on mechanisms of action, cytotoxicity, and structure-activity relationships (SAR).
Overview of Oxadiazole Derivatives
Oxadiazoles are heterocyclic compounds known for their pharmacological properties. They exhibit a range of biological activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. The incorporation of various substituents on the oxadiazole ring can significantly influence their biological efficacy and selectivity.
Research indicates that oxadiazole derivatives act through several mechanisms:
- Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
- Induction of Apoptosis : Studies have shown that these compounds can induce apoptosis in cancer cells through pathways involving caspase activation and modulation of BAX/BCL-2 expression ratios .
- Targeting Specific Proteins : Some derivatives selectively target proteins that contribute to tumor growth and survival, thereby enhancing their anticancer potential .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have demonstrated the potency of this compound. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.5 | Induces apoptosis via caspase activation |
| PC-12 (Neuroblastoma) | 0.6 | Inhibits cell proliferation |
| A549 (Lung) | 0.7 | Targets HDAC and alters gene expression |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, suggesting broad-spectrum anticancer activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Oxadiazole Ring : The presence of the oxadiazole moiety is crucial for its bioactivity, as it enhances binding affinity to target enzymes.
- Fluorophenyl Group : The 3-fluorophenyl substituent increases lipophilicity and may enhance cellular uptake.
- Methoxyphenyl Group : This group contributes to the compound's overall stability and may influence its interaction with biological targets.
Research has shown that modifications on these groups can lead to variations in potency and selectivity against different cancer cell lines .
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives in preclinical settings:
- Study on MCF-7 Cells : A derivative similar to this compound was tested against MCF-7 cells showing an IC50 value of 0.5 µM. The study concluded that the compound induced apoptosis through intrinsic pathways involving BAX and BCL-2 modulation .
- In Vivo Studies : Animal models treated with oxadiazole derivatives exhibited significant tumor reduction compared to controls, further supporting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
